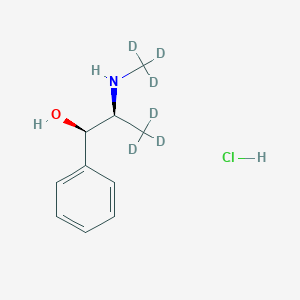

(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is a deuterated form of ephedrine, a naturally occurring alkaloid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the dimethyl groups. The deuterium labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ephedrine.

Deuteration: The hydrogen atoms in the dimethyl groups are replaced with deuterium atoms using deuterated reagents such as deuterated methyl iodide (CD3I).

Hydrochloride Formation: The deuterated ephedrine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of ephedrine are subjected to deuteration using deuterated reagents.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Hydrochloride Formation: The purified deuterated ephedrine is then reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Chlorination Reactions

The chlorination of ephedrine derivatives, including deuterated analogs like (1R,2S)-(-)-Ephedrine-D6 HCl, exhibits stereochemical outcomes dependent on the reaction conditions and substrate type. Key findings from chlorination studies include:

-

SN2 vs. SNi Mechanism :

-

Free ephedrine hydrochlorides undergo chlorination via an SN2 mechanism, resulting in 100% inversion at C-1 . This is attributed to the anti-periplanar alignment of the ammonium group and sulfite intermediate, facilitating backside attack .

-

Amide derivatives (e.g., oxamides, sulfonamides) react via an SNi mechanism, leading to retention of configuration at C-1 . This occurs due to the lack of steric hindrance and the stability of intermediate chlorosulfite esters .

-

-

Threo isomers generally produce a mix of erythro (40%) and threo (60%) chlorinated products via an SN1 mechanism, indicating partial racemization .

| Substrate | Mechanism | Stereochemical Outcome |

|---|---|---|

| Free ephedrine HCl | SN2 | 100% inversion at C-1 |

| Amide derivatives | SNi | Retention at C-1 |

| Threo isomers | SN1 | Erythro (40%) + Threo (60%) |

Stability and Degradation

While not a direct chemical reaction, stability studies reveal that (1R,2S)-(-)-Ephedrine-D6 HCl undergoes degradation in biological matrices:

-

In plasma, the compound remains stable at −20°C for 3 months but degrades by >70% after 6 months when exposed to Candida albicans (MIC 50% concentration) .

-

Urine samples show faster degradation, with >50% loss after 1 month under similar conditions .

Structural and Isotopic Features

The deuterated analog retains the core structure of ephedrine but with trideuterio substitutions on the methylamino group and benzylic carbon:

Analytical Considerations

The compound’s isotopic labeling enables precise tracking in metabolic or pharmacokinetic studies, with analytical methods including HPLC and NMR for purity assessment .

This synthesis and reactivity profile highlights the compound’s utility in asymmetric catalysis and stereochemical investigations, with chlorination and reduction being key transformative reactions.

Scientific Research Applications

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms to study the behavior of ephedrine in various chemical reactions.

Biology: Employed in metabolic studies to understand the biotransformation of ephedrine in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ephedrine.

Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) involves its interaction with adrenergic receptors in the body. The compound acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The deuterium labeling does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.

Comparison with Similar Compounds

Similar Compounds

Ephedrine: The non-deuterated form of (1R,2S)-(-)-Ephedrine-D6 hydrochloride.

Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.

Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.

Uniqueness

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is unique due to its deuterium labeling, which provides advantages in scientific research, such as:

Increased Metabolic Stability: Deuterium atoms are less prone to metabolic oxidation, leading to increased stability.

Enhanced Pharmacokinetics: The deuterium labeling can result in slower metabolism and longer half-life, improving the pharmacokinetic profile of the compound.

Tracer Studies: The deuterium atoms make the compound useful as a tracer in various scientific studies, allowing for precise tracking of its behavior in chemical and biological systems.

Biological Activity

(1R,2S)-(-)-Ephedrine-D6 hydrochloride, commonly referred to as dimethyl-D6, is a deuterated analog of ephedrine, a sympathomimetic amine known for its stimulant properties. The introduction of deuterium atoms alters the compound's pharmacokinetics and biological activity, making it a valuable subject for research in pharmacology and drug metabolism.

- Chemical Formula : C₁₀H₁₆ClNO

- Molecular Weight : 201.69 g/mol

- Appearance : Colorless crystals or white crystalline powder

- Deuterium Content : Six hydrogen atoms replaced by deuterium

(1R,2S)-(-)-Ephedrine-D6 HCl exhibits biological activities similar to those of non-deuterated ephedrine. Its primary mechanisms include:

- Adrenergic Receptor Agonism : It acts as a stimulant, increasing heart rate and blood pressure by stimulating alpha and beta adrenergic receptors.

- Bronchodilation : It relaxes bronchial muscles, making it useful in treating respiratory conditions like asthma.

- CNS Stimulation : It enhances alertness and reduces fatigue through central nervous system stimulation.

The substitution of hydrogen with deuterium can lead to variations in the compound's metabolism and efficacy. Research indicates that deuterated compounds may have longer half-lives and reduced side effects compared to their non-deuterated counterparts .

Pharmacokinetics

Studies suggest that the deuteration of ephedrine can significantly influence its pharmacokinetic properties. Deuterated compounds often exhibit:

- Increased Stability : They may have enhanced stability in biological matrices, which can affect their bioavailability and duration of action.

- Altered Metabolic Pathways : The presence of deuterium can modify metabolic pathways, potentially leading to different efficacy and safety profiles compared to standard ephedrine .

Antimicrobial Activity

Recent studies have demonstrated that (1R,2S)-(-)-Ephedrine hydrochloride possesses antimicrobial properties against Candida albicans. The minimum inhibitory concentration (MIC) was found to be 50 ppm, with a minimum fungicidal concentration (MFC) of 100 ppm. This suggests potential applications in treating fungal infections .

Comparative Biological Activity

| Compound | MIC (ppm) | MFC (ppm) | CNS Stimulation | Bronchodilation |

|---|---|---|---|---|

| (1R,2S)-(-)-Ephedrine-D6 HCl | 50 | 100 | Yes | Yes |

| Non-deuterated Ephedrine | 20 | 40 | Yes | Yes |

Case Studies

-

Stability in Biological Samples :

A study evaluated the stability of (1R,2S)-(-)-Ephedrine hydrochloride in plasma and urine samples. Results indicated that while the compound remained stable at -20 °C for three months in plasma, it showed significant degradation in urine samples after one month. This highlights the importance of storage conditions in maintaining the integrity of pharmaceutical compounds . -

Interaction Studies :

Research has shown that (1R,2S)-(-)-Ephedrine-D6 HCl interacts with various receptors beyond adrenergic ones, influencing cardiovascular responses. These interactions are crucial for understanding its therapeutic potential and side effects .

Properties

CAS No. |

350820-08-5 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

207.73 g/mol |

IUPAC Name |

(1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3; |

InChI Key |

BALXUFOVQVENIU-PRPOTQLESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.